5-Bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine
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Overview
Description
5-Bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C7H5BrF4N2O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring, along with two amine groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine typically involves multi-step reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures and environmental considerations are also crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or fluorine, and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine involves its interaction with molecular targets through various pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the amine groups.
4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene: Similar structure with different substitution pattern
Uniqueness
5-Bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethoxy group and two amine groups.
Properties
Molecular Formula |
C7H5BrF4N2O |
---|---|
Molecular Weight |
289.02 g/mol |
IUPAC Name |
5-bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C7H5BrF4N2O/c8-2-1-3(13)5(14)6(4(2)9)15-7(10,11)12/h1H,13-14H2 |
InChI Key |
AWISWSBFIGIVOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)N)N |
Origin of Product |
United States |
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